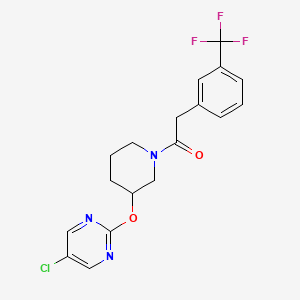![molecular formula C20H28N2O2 B2613844 6-{[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]methyl}-6-azabicyclo[3.2.0]heptan-7-one CAS No. 1795185-77-1](/img/structure/B2613844.png)
6-{[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]methyl}-6-azabicyclo[3.2.0]heptan-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-{[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]methyl}-6-azabicyclo[3.2.0]heptan-7-one is a complex organic compound with a unique structure incorporating a morpholine ring, an azabicycloheptane core, and a dimethylphenyl substituent. This combination of moieties endows the compound with specific physical and chemical properties, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-{[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]methyl}-6-azabicyclo[3.2.0]heptan-7-one typically involves the following steps:
Formation of the Morpholine Derivative: This is often achieved by reacting a dimethylphenyl derivative with an appropriate morpholine precursor under controlled conditions.
Integration with Azabicycloheptane: This step involves coupling the morpholine derivative with an azabicycloheptane unit, facilitated by catalysts and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: The industrial production might scale up these methods using continuous flow reactors, optimizing reaction times, temperatures, and catalyst concentrations to increase efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly at the dimethylphenyl substituent, leading to the formation of various oxidized products.
Reduction: Reduction reactions might target the carbonyl group present in the compound, converting it to alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or azabicycloheptane core, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction.
Substitution: Conditions vary depending on the substituents involved, but often include the use of base or acid catalysts.
Major Products Formed:
Oxidation: Can lead to phenolic or quinone derivatives.
Reduction: Often results in alcohols or other reduced forms.
Substitution: Produces a variety of substituted derivatives with potential changes in biological activity or chemical properties.
科学的研究の応用
Chemistry:
Used as a building block in organic synthesis, enabling the creation of more complex molecules.
Acts as a ligand in coordination chemistry, facilitating the study of metal-ligand interactions.
Biology and Medicine:
Investigated for its potential pharmacological activities, including its effects on the central nervous system.
Studies explore its binding to specific receptors or enzymes, impacting cellular pathways and functions.
Industry:
Used in the development of new materials, including polymers and resins, due to its unique structural properties.
作用機序
Compared to other compounds with similar structures, 6-{[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]methyl}-6-azabicyclo[3.2.0]heptan-7-one stands out due to its unique combination of a morpholine ring, azabicycloheptane core, and dimethylphenyl substituent. This specific structure grants it distinctive chemical reactivity and biological activity.
類似化合物との比較
Morpholine Derivatives: Compounds with a similar morpholine ring structure but lacking the azabicycloheptane core.
Azabicycloheptane Compounds: Similar bicyclic structures but with different substituents.
Phenyl Derivatives: Compounds with similar aromatic substituents but different overall frameworks.
This detailed exploration highlights the compound's potential and sets the stage for further research and application in various scientific domains.
特性
IUPAC Name |
6-[[2-(2,5-dimethylphenyl)-5-methylmorpholin-4-yl]methyl]-6-azabicyclo[3.2.0]heptan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-13-7-8-14(2)17(9-13)19-10-21(15(3)11-24-19)12-22-18-6-4-5-16(18)20(22)23/h7-9,15-16,18-19H,4-6,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOFCYSYPIIFNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1CN2C3CCCC3C2=O)C4=C(C=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(3-chloro-4-methoxyphenyl)methyl]-1-phenylthiourea](/img/structure/B2613764.png)
![N-(4-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-ylcarbonyl)phenyl)acetamide](/img/structure/B2613765.png)




![3-Cyano-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2613772.png)
![7-Chloro-6-methyl-2-(thiazol-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/new.no-structure.jpg)
![N-({[2,3'-bipyridine]-3-yl}methyl)-1-(3-chlorophenyl)methanesulfonamide](/img/structure/B2613774.png)

![3-(tetrahydrofuran-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2613777.png)
![3-ethyl-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2613779.png)
![2-Chloro-N-(2,3-dihydro-1H-inden-5-ylmethyl)-N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]acetamide](/img/structure/B2613780.png)

